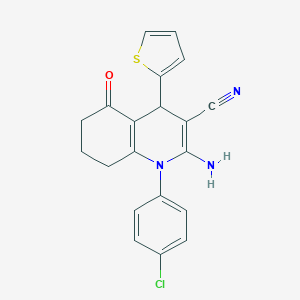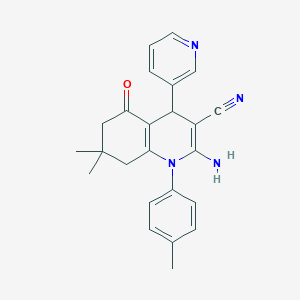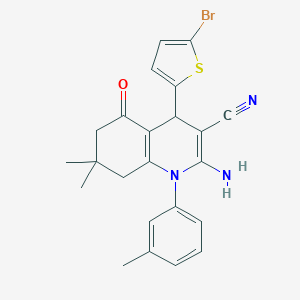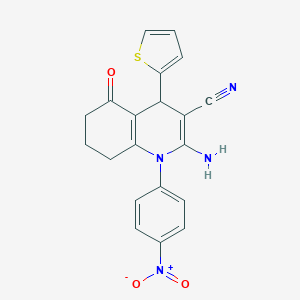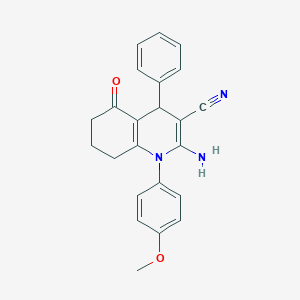![molecular formula C21H17NO2 B392823 2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392823.png)
2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its naphthyl group and a spiro-fused cyclopropane ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyl precursor, followed by cyclization and spiro-fusion reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for scalability, including temperature, pressure, and solvent systems. Advanced purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A simpler naphthyl compound with a hydroxyl group, used in dye production and as an intermediate in organic synthesis.
2-Naphthalenethiol: An organosulfur compound with a thiol group, used in flavoring agents and as a precursor for other sulfur-containing compounds.
Uniqueness
2-(2-naphthyl)-3a,4,7,7a-tetrahydro-1{H}-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2{H})-dione stands out due to its spiro-fused structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4g/mol |
IUPAC Name |
4-naphthalen-2-ylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C21H17NO2/c23-19-17-15-7-8-16(21(15)9-10-21)18(17)20(24)22(19)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11,15-18H,9-10H2 |
InChI Key |
FFCPUXZOBLGGJA-UHFFFAOYSA-N |
SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({6-[(E)-{[5-(1,3-BENZOTHIAZOL-2-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B392741.png)
![4-nitro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B392742.png)
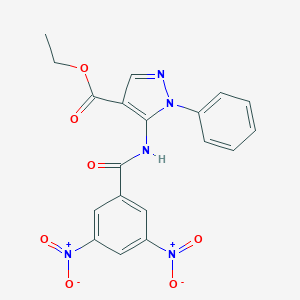
![2-Amino-4-[4-(dimethylamino)phenyl]-1-{3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392745.png)
![6-(2-furyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B392748.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392750.png)
